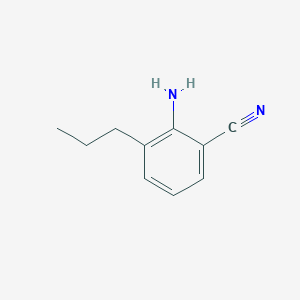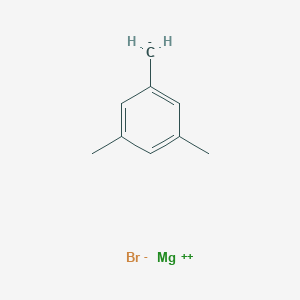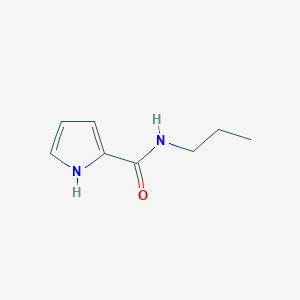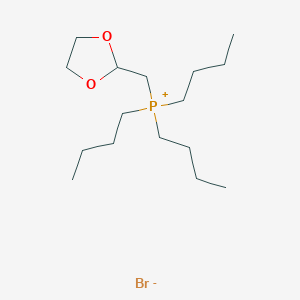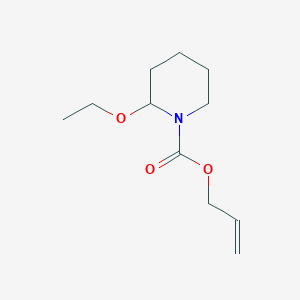
Prop-2-enyl 2-ethoxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-enyl 2-ethoxypiperidine-1-carboxylate, also known as PEPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PEPC is a derivative of piperidine and has a unique chemical structure that makes it an interesting subject for study.
Mechanism of Action
The mechanism of action of Prop-2-enyl 2-ethoxypiperidine-1-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. This leads to a decrease in inflammation and tumor growth, as well as an increase in cellular uptake of nutrients.
Biochemical and Physiological Effects:
Prop-2-enyl 2-ethoxypiperidine-1-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines and increase the activity of antioxidant enzymes. It has also been shown to increase the expression of certain genes involved in cellular metabolism and energy production.
Advantages and Limitations for Lab Experiments
Prop-2-enyl 2-ethoxypiperidine-1-carboxylate has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a unique chemical structure that makes it an interesting subject for study. However, there are also some limitations to its use. Prop-2-enyl 2-ethoxypiperidine-1-carboxylate is relatively unstable and can degrade over time, which can affect the accuracy of experimental results. It is also difficult to administer in vivo, which limits its use in animal studies.
Future Directions
There are several future directions for research on Prop-2-enyl 2-ethoxypiperidine-1-carboxylate. One area of interest is the development of more stable derivatives of Prop-2-enyl 2-ethoxypiperidine-1-carboxylate that can be used in in vivo studies. Another area of interest is the study of the mechanism of action of Prop-2-enyl 2-ethoxypiperidine-1-carboxylate and its potential use in the treatment of various diseases. Additionally, there is potential for the use of Prop-2-enyl 2-ethoxypiperidine-1-carboxylate in the development of novel materials with unique properties. Overall, the study of Prop-2-enyl 2-ethoxypiperidine-1-carboxylate has the potential to lead to significant advances in various fields of research.
Synthesis Methods
The synthesis of Prop-2-enyl 2-ethoxypiperidine-1-carboxylate involves the reaction of piperidine with ethyl acrylate in the presence of a catalyst. The resulting product is then treated with ethyl alcohol to yield Prop-2-enyl 2-ethoxypiperidine-1-carboxylate. This method has been optimized to produce high yields of pure Prop-2-enyl 2-ethoxypiperidine-1-carboxylate and is widely used in research laboratories.
Scientific Research Applications
Prop-2-enyl 2-ethoxypiperidine-1-carboxylate has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, Prop-2-enyl 2-ethoxypiperidine-1-carboxylate has shown promising results as an anti-inflammatory and anti-tumor agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, Prop-2-enyl 2-ethoxypiperidine-1-carboxylate has been used as a plant growth regulator and has shown potential in increasing crop yield. In material science, Prop-2-enyl 2-ethoxypiperidine-1-carboxylate has been used as a building block for the synthesis of novel materials with unique properties.
properties
CAS RN |
119910-10-0 |
|---|---|
Product Name |
Prop-2-enyl 2-ethoxypiperidine-1-carboxylate |
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
prop-2-enyl 2-ethoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-3-9-15-11(13)12-8-6-5-7-10(12)14-4-2/h3,10H,1,4-9H2,2H3 |
InChI Key |
NIYAJBOKVKCNGQ-UHFFFAOYSA-N |
SMILES |
CCOC1CCCCN1C(=O)OCC=C |
Canonical SMILES |
CCOC1CCCCN1C(=O)OCC=C |
synonyms |
1-Piperidinecarboxylicacid,2-ethoxy-,2-propenylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



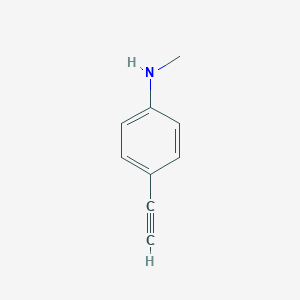
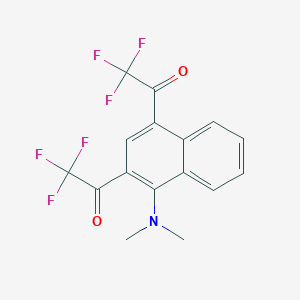
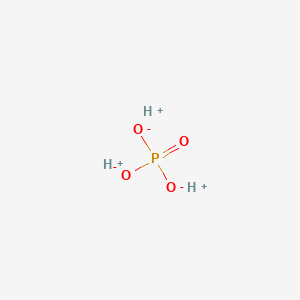
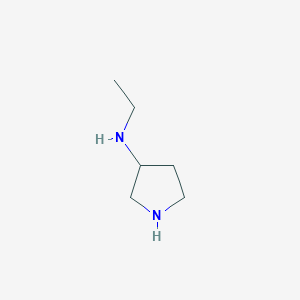
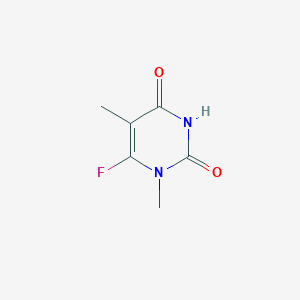
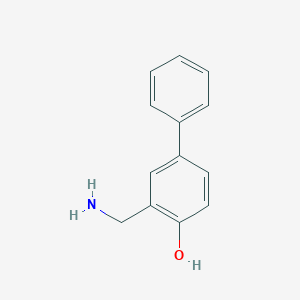
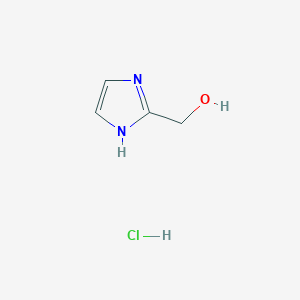

![3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B38177.png)
